
Ethyl 8-(trifluoromethyl)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is a chemical compound with the molecular formula C14H11F3O2. It is known for its unique structural properties, which include a naphthalene ring substituted with a trifluoromethyl group and an ethyl ester functional group. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of solid acid catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted naphthalene derivatives from nucleophilic substitution.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the trifluoromethyl and ethyl ester groups, making it less lipophilic and less reactive in certain chemical reactions.
8-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid and ester functionalities, limiting its applications in esterification and related reactions.
Ethyl 2-naphthoate: Lacks the trifluoromethyl group, reducing its lipophilicity and potential biological activity.
Uniqueness
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C14H11F3O2 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O2/c1-2-19-13(18)10-7-6-9-4-3-5-12(11(9)8-10)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
QYNORJHQWKDXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


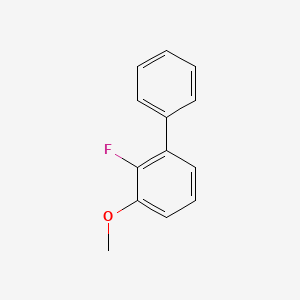

![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


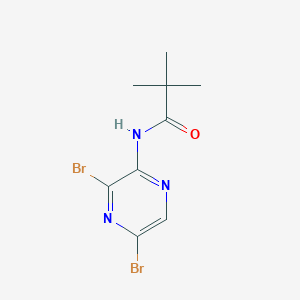
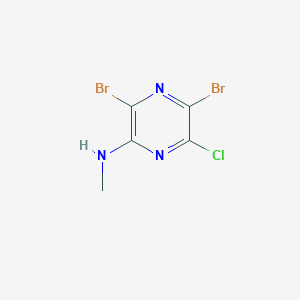
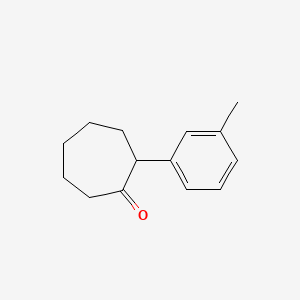
![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)
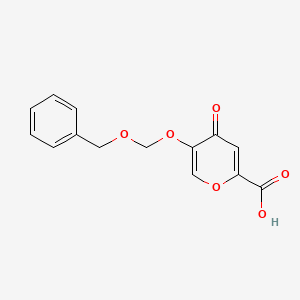
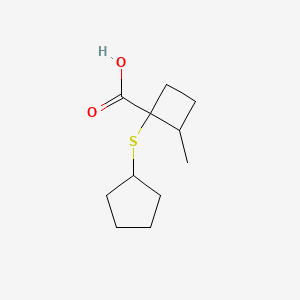


![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
